molecular formula C10H11NO4 B14840253 Ethyl (4-formyl-3-hydroxypyridin-2-YL)acetate

Ethyl (4-formyl-3-hydroxypyridin-2-YL)acetate

Cat. No.: B14840253
M. Wt: 209.20 g/mol
InChI Key: WURIHPRSFINHLU-UHFFFAOYSA-N
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Description

Ethyl (4-formyl-3-hydroxypyridin-2-YL)acetate is a chemical compound with the molecular formula C10H11NO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-formyl-3-hydroxypyridin-2-YL)acetate typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide (DMF). The resulting product is then subjected to formylation using a formylating agent such as formic acid or paraformaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-formyl-3-hydroxypyridin-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of 4-formyl-3-pyridinecarboxylic acid.

    Reduction: Formation of Ethyl (4-hydroxymethyl-3-hydroxypyridin-2-YL)acetate.

    Substitution: Formation of Ethyl (4-formyl-3-aminopyridin-2-YL)acetate.

Scientific Research Applications

Ethyl (4-formyl-3-hydroxypyridin-2-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl (4-formyl-3-hydroxypyridin-2-YL)acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-hydroxypyridin-2-yl)acetate: Similar structure but lacks the formyl group.

    Ethyl 2-(6-hydroxypyridin-3-yl)acetate: Similar structure with a different position of the hydroxyl group.

    Ethyl (4-formyl-3-aminopyridin-2-YL)acetate: Similar structure with an amino group instead of a hydroxyl group.

Uniqueness

Ethyl (4-formyl-3-hydroxypyridin-2-YL)acetate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 2-(4-formyl-3-hydroxypyridin-2-yl)acetate

InChI

InChI=1S/C10H11NO4/c1-2-15-9(13)5-8-10(14)7(6-12)3-4-11-8/h3-4,6,14H,2,5H2,1H3

InChI Key

WURIHPRSFINHLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1O)C=O

Origin of Product

United States

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